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Compound of Interest

Compound Name: 2-HYDROXYBENZOTHIAZOLE

Cat. No.: B105590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxybenzothiazole, a molecule of significant interest in medicinal chemistry and materials

science. This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

their acquisition. 2-Hydroxybenzothiazole exists in a tautomeric equilibrium with 2(3H)-

benzothiazolone, with the keto form generally predominating in solid and solution phases. The

data presented herein corresponds to this more stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the limited availability of complete, published NMR data for the parent 2(3H)-

benzothiazolone, the following data for a closely related derivative, 6-methylbenzo[d]thiazol-

2(3H)-one, is provided as a reference. The spectra were recorded in deuterated dimethyl

sulfoxide (DMSO-d6).[1]

Table 1: ¹H NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (500

MHz)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.74 Singlet - N-H

7.32 Singlet - Aromatic C-H

7.06 Doublet 8.0 Aromatic C-H

6.99 Doublet 8.0 Aromatic C-H

2.28 Singlet - -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (125

MHz)[1]

Chemical Shift (δ) ppm Assignment

170.46 C=O

134.48 Aromatic C

132.32 Aromatic C

127.60 Aromatic C

123.77 Aromatic C

123.12 Aromatic C

111.72 Aromatic C

21.12 -CH₃

Experimental Protocol: NMR Spectroscopy
Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for ¹H

NMR and 125 MHz for ¹³C NMR.[1]

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR

tube.
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Data Acquisition:

¹H NMR: Spectra are acquired at room temperature. The chemical shifts are referenced to

the residual solvent peak of DMSO-d6 at 2.50 ppm.[2][3] A sufficient number of scans are

averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is

typically required compared to ¹H NMR. The chemical shifts are referenced to the central

peak of the DMSO-d6 multiplet at 39.5 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The spectrum of 2(3H)-benzothiazolone is

characterized by the presence of a carbonyl group and aromatic features.

Table 3: Key FT-IR Absorption Peaks for Benzothiazolone Derivatives (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3100 Medium N-H Stretch

~3100-3000 Weak Aromatic C-H Stretch

1655[1] Strong C=O Stretch (Amide I)

~1600-1450 Medium C=C Aromatic Ring Stretch

~750-700 Strong C-H Out-of-plane Bending

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27.[4]

Sample Preparation:
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Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate

mortar and pestle. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

powder is added. The mixture is thoroughly ground to a fine, homogenous powder.[1][2][3]

Pellet Formation: The ground powder is transferred to a pellet die. The die is placed in a

hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a

thin, transparent pellet.[3][5][6]

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2(3H)-benzothiazolone shows a

prominent molecular ion peak.

Table 4: Key Mass Spectrometry Data for 2(3H)-benzothiazolone (Electron Ionization)[6]

m/z Relative Intensity (%) Assignment

151 100 [M]⁺ (Molecular Ion)

123 ~50 [M-CO]⁺

96 ~30 [M-CO-HCN]⁺

69 ~40 C₄H₃S⁺

Experimental Protocol: Electron Ionization Mass
Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically after separation by

gas chromatography (GC) or via a direct insertion probe. The sample is vaporized by heating.
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Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺). The excess energy imparted during

ionization can lead to fragmentation of the molecular ion.[7]

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a

mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-hydroxybenzothiazole.
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A logical workflow for the spectroscopic analysis of 2-hydroxybenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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